3-Methyl-2-propoxyaniline
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Overview
Description
3-Methyl-2-propoxyaniline is an organic compound with the molecular formula C10H15NO. It is a derivative of aniline, where the amino group is substituted with a propoxy group at the second position and a methyl group at the third position. This compound is known for its applications in various chemical syntheses and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-propoxyaniline typically involves the alkylation of 3-methyl-2-nitroaniline followed by reduction. The general steps are as follows:
Alkylation: 3-Methyl-2-nitroaniline is reacted with propyl bromide in the presence of a base such as potassium carbonate to form 3-methyl-2-propoxy-nitrobenzene.
Reduction: The nitro group in 3-methyl-2-propoxy-nitrobenzene is then reduced to an amino group using a reducing agent like iron powder in acidic conditions, yielding this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-2-propoxyaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinone derivatives.
Reduction: The compound can be further reduced to form different amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Various amine derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
3-Methyl-2-propoxyaniline has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-2-propoxyaniline involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways and cellular functions.
Comparison with Similar Compounds
2-Methoxyaniline: Similar structure but with a methoxy group instead of a propoxy group.
3-Methyl-4-propoxyaniline: Similar structure but with the propoxy group at the fourth position.
2-Ethoxyaniline: Similar structure but with an ethoxy group instead of a propoxy group.
Uniqueness: 3-Methyl-2-propoxyaniline is unique due to the specific positioning of the propoxy and methyl groups, which influence its reactivity and applications. Its distinct structure allows for unique interactions in chemical and biological systems, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
3-methyl-2-propoxyaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-3-7-12-10-8(2)5-4-6-9(10)11/h4-6H,3,7,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIDMXIXPGUECOY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC=C1N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20742814 |
Source
|
Record name | 3-Methyl-2-propoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20742814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1355248-13-3 |
Source
|
Record name | 3-Methyl-2-propoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20742814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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